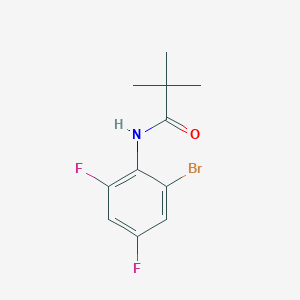

N-(2-Bromo-4,6-difluorophenyl)pivalamide

Description

Properties

CAS No. |

114995-48-1 |

|---|---|

Molecular Formula |

C11H12BrF2NO |

Molecular Weight |

292.12 g/mol |

IUPAC Name |

N-(2-bromo-4,6-difluorophenyl)-2,2-dimethylpropanamide |

InChI |

InChI=1S/C11H12BrF2NO/c1-11(2,3)10(16)15-9-7(12)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,16) |

InChI Key |

JRPFMFXMDNQTTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=C(C=C1Br)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Whitepaper: Chemical Properties and Synthetic Utility of N-(2-Bromo-4,6-difluorophenyl)pivalamide

Executive Summary

In modern drug development and complex organic synthesis, the strategic use of highly functionalized building blocks is paramount. N-(2-Bromo-4,6-difluorophenyl)pivalamide (Molecular Formula: C₁₁H₁₂BrF₂NO) emerges as a highly versatile, multi-functional intermediate. By combining the robust steric shielding of a pivalamide directing group with the orthogonal reactivity of a carbon-bromine (C-Br) bond and the electronic modulation of dual carbon-fluorine (C-F) bonds, this compound serves as a critical linchpin for synthesizing advanced fluorinated biaryls and heterocycles.

This technical guide dissects the structural properties, synthetic methodologies, and advanced applications of this compound, providing researchers with a self-validating framework for deploying it in transition-metal-catalyzed cross-coupling and C-H activation workflows.

Structural and Electronic Properties

The utility of this compound is dictated by three distinct structural domains, each contributing to its highly controlled reactivity profile.

The Pivalamide Directing Group (Steric Shielding)

The pivaloyl (Piv) group is characterized by the immense steric bulk of its tert-butyl moiety. Unlike standard acetamides, the pivalamide group effectively prevents di-acylation during synthesis and severely restricts rotation around the N-C(O) bond. This conformational locking forces the carbonyl oxygen into an optimal geometry to coordinate with transition metals (e.g., Pd, Rh, Ru) or lithium ions, making it a premier directing group for [1]. Furthermore, its steric bulk provides exceptional resistance to premature hydrolysis under harsh basic or acidic cross-coupling conditions.

Fluorine-Induced Electronic Modulation

The incorporation of fluorine atoms at the C4 and C6 positions fundamentally alters the electronic landscape of the aromatic ring. Fluorine's strong inductive electron-withdrawing effect (-I) significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO).

-

Causality: This electron deficiency renders the ring highly resistant to unwanted electrophilic aromatic substitution (EAS), while simultaneously increasing the acidity (lowering the pKa) of the remaining C-H bonds at C3 and C5. This acidity primes the molecule for base-mediated metalation.

-

Pharmacological Relevance: In drug design, these fluorine atoms enhance metabolic stability by blocking cytochrome P450-mediated oxidation sites and increase the overall lipophilicity (LogP) of the resulting pharmacophore[2].

Orthogonal Reactivity of the C-Br Bond

The bromine atom at the C2 position provides an orthogonal reactive handle. While the C-F bonds remain inert under standard catalytic conditions due to their high bond dissociation energy (~115 kcal/mol), the weaker C-Br bond (~68 kcal/mol) readily undergoes oxidative addition with Palladium(0) or Nickel(0) catalysts. This allows for site-selective Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings without disturbing the rest of the molecule.

Orthogonal reactivity map highlighting site-specific functionalization pathways.

Experimental Methodology: Synthesis & Isolation

The synthesis of this compound relies on the nucleophilic acyl substitution of [2] with pivaloyl chloride.

Mechanistic Rationale

Because the starting aniline is highly electron-deficient (due to the combined electron-withdrawing effects of one bromine and two fluorine atoms), its nucleophilicity is severely compromised. Standard acylation conditions may be sluggish. Therefore, an excess of acylating agent and a strong organic base (such as Triethylamine, Et₃N) are required to drive the equilibrium. The base serves a dual purpose: it scavenges the highly corrosive HCl byproduct (preventing the protonation of the weakly nucleophilic aniline) and acts as a mild catalyst[3]. In highly recalcitrant cases, the addition of 4-Dimethylaminopyridine (DMAP) is recommended to form a hyper-reactive acylpyridinium intermediate.

Step-by-Step Protocol

Self-Validating System: This protocol incorporates specific thermal controls and workup washes designed to systematically eliminate unreacted starting materials, ensuring

-

Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of 2-bromo-4,6-difluoroaniline in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).

-

Base Addition: Add 1.5 equivalents of Triethylamine (Et₃N) and 0.05 equivalents of DMAP (optional, for kinetic acceleration).

-

Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Pivaloyl chloride is highly reactive; cooling prevents exothermic degradation and minimizes side reactions.

-

Acylation: Introduce 1.2 equivalents of pivaloyl chloride dropwise via a syringe.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).

-

Quench & Workup:

-

Quench the reaction by adding distilled water.

-

Transfer to a separatory funnel. Wash the organic layer with 1N HCl (to remove unreacted aniline and Et₃N).

-

Wash with saturated aqueous NaHCO₃ (to neutralize and remove residual pivalic acid generated from excess pivaloyl chloride).

-

Wash with saturated brine to remove residual water.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product typically crystallizes upon standing or can be recrystallized from hot hexanes.

Step-by-step synthetic workflow for this compound.

Quantitative Data Summaries

To facilitate rapid decision-making in experimental design, the physicochemical properties and directing group efficiencies are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Rationale / Impact in Drug Design |

| Molecular Formula | C₁₁H₁₂BrF₂NO | Defines the atomic composition and isotopic distribution. |

| Molecular Weight | 292.12 g/mol | Falls well within Lipinski's Rule of 5 for oral bioavailability. |

| Exact Mass | 291.01 Da | Critical for High-Resolution Mass Spectrometry (ESI+) identification. |

| H-Bond Donors | 1 (N-H) | Capable of forming critical target interactions; shielded by the Piv group. |

| H-Bond Acceptors | 3 (C=O, 2x F) | Modulates aqueous solubility and receptor binding affinity. |

| Predicted LogP | ~3.8 | High lipophilicity driven by halogens and the tert-butyl group. |

Table 2: Comparative Directing Group (DG) Efficiency for Ortho-Functionalization

| Directing Group | Steric Hindrance (A-value) | Metal Coordination Strength | Resistance to Hydrolysis | Optimal Use Case |

| Free Amine (-NH₂) | Low | Strong (Often poisons Pd catalysts) | N/A | Unprotected; highly prone to oxidative side reactions. |

| Acetamide (-NHAc) | Moderate (~0.7) | Good | Moderate | General C-H activation; easily cleaved but risks di-acylation. |

| Pivalamide (-NHPiv) | Very High (>2.5) | Excellent (Conformationally locked) | Very High | Highly selective DoM; prevents di-acylation; survives harsh coupling. |

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 136285, 2-Bromo-4,6-Difluoroaniline." PubChem. URL:[Link]

- US Patent 6291523B1. "Certain 5-alkyl-2-arylaminophenylacetic acids and derivatives." Google Patents.

-

Li, Xingwei, et al. "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." PMC - National Institutes of Health. URL:[Link]

Sources

- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4,6-Difluoroaniline | C6H4BrF2N | CID 136285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US6291523B1 - Certain 5-alkyl-2-arylaminophenylacetic acids and derivatives - Google Patents [patents.google.com]

Molecular weight and formula of N-(2-Bromo-4,6-difluorophenyl)pivalamide

The following technical guide details the molecular characteristics, synthesis, and application logic for N-(2-Bromo-4,6-difluorophenyl)pivalamide , a specialized intermediate used in the development of agrochemicals and pharmaceutical scaffolds.

Executive Summary

This compound is a functionalized amide intermediate derived from the acylation of 2-bromo-4,6-difluoroaniline. In synthetic organic chemistry, the pivaloyl (trimethylacetyl) group serves two critical roles:

-

Steric Protection: The bulky tert-butyl group shields the nitrogen atom, preventing unwanted N-alkylation or oxidation during subsequent steps.

-

Directed Ortho-Metalation (DoM): The pivalamide moiety is a robust Directing Group (DoG). It coordinates with organolithium reagents (e.g., n-BuLi), facilitating selective functionalization at the ortho positions of the phenyl ring.

This compound is particularly relevant in the synthesis of kinase inhibitors and fluorinated herbicides where the 2,4,6-substitution pattern is required to enforce specific conformational constraints in the final bioactive molecule.

Physicochemical Identity

The molecular weight is calculated based on standard atomic weights (IUPAC).

| Property | Value | Notes |

| IUPAC Name | N-(2-Bromo-4,6-difluorophenyl)-2,2-dimethylpropanamide | Alternate: 2'-Bromo-4',6'-difluoropivalanilide |

| Molecular Formula | C₁₁H₁₂BrF₂NO | |

| Molecular Weight | 292.12 g/mol | Monoisotopic Mass: 291.007 g/mol |

| CAS Number | Not widely listed | Precursor Aniline CAS: 444-14-4 |

| Physical State | White to off-white solid | (Predicted based on structural analogs) |

| Solubility | Soluble in DCM, THF, DMSO | Sparingly soluble in water |

Elemental Analysis (Calculated)

-

Carbon (C): 45.23%

-

Hydrogen (H): 4.14%

-

Bromine (Br): 27.35%

-

Fluorine (F): 13.01%

-

Nitrogen (N): 4.79%

-

Oxygen (O): 5.48%

Synthetic Methodology

The synthesis follows a standard Schotten-Baumann or anhydrous acylation protocol. The steric bulk of the pivaloyl group requires the use of an activated acylating agent (pivaloyl chloride) and a non-nucleophilic base to scavenge the HCl byproduct.

Reaction Scheme

The transformation involves the nucleophilic attack of the aniline nitrogen onto the carbonyl carbon of pivaloyl chloride.

Figure 1: Synthetic pathway for the acylation of 2-bromo-4,6-difluoroaniline.

Experimental Protocol (Standardized)

Materials:

-

2-Bromo-4,6-difluoroaniline (1.0 eq) [CAS: 444-14-4][1][2][3][4][5]

-

Pivaloyl chloride (1.1 eq) [CAS: 3282-30-2]

-

Triethylamine (1.2 eq) or Pyridine

-

Dichloromethane (DCM) [Anhydrous]

Procedure:

-

Setup: Charge a flame-dried round-bottom flask with 2-bromo-4,6-difluoroaniline and anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add Triethylamine (Et₃N) via syringe. Cool the mixture to 0°C using an ice bath.

-

Acylation: Add pivaloyl chloride dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Workup: Quench with saturated NaHCO₃ solution. Extract the aqueous layer with DCM (2x). Wash combined organics with 1M HCl (to remove unreacted aniline/pyridine), followed by brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary to obtain the pure amide.

Analytical Characterization

To validate the structure, researchers should look for specific spectroscopic signatures.

¹H NMR (400 MHz, CDCl₃) Prediction

-

δ 7.0–7.3 ppm (m, 2H): Aromatic protons (H-3 and H-5). The coupling pattern will be complex due to H-F and H-H coupling.

-

δ 7.4–7.6 ppm (br s, 1H): Amide NH proton. The chemical shift varies with concentration and solvent but is typically deshielded.

-

δ 1.30–1.35 ppm (s, 9H): The tert-butyl group (pivaloyl). This is a diagnostic strong singlet.

Mass Spectrometry (ESI)

-

Molecular Ion: Expect [M+H]⁺ at 292.0 and 294.0 .

-

Isotope Pattern: The presence of one Bromine atom (⁷⁹Br and ⁸¹Br) creates a characteristic 1:1 doublet ratio for the molecular ion peaks (M and M+2).

Applications & Strategic Utility

Directed Ortho-Metalation (DoM)

The pivalamide group is a "Directing Group" (DG) that coordinates lithium.

-

Mechanism: Treatment with n-butyllithium or sec-butyllithium leads to deprotonation at the position ortho to the amide.

-

Regioselectivity: In this specific molecule, the 2-position is blocked by Bromine. The 6-position is blocked by Fluorine. However, lithium-halogen exchange (Li-Br exchange) is a competing and likely dominant pathway, allowing the molecule to be used as a nucleophile at the 2-position to introduce electrophiles (e.g., formyl, carboxyl, or alkyl groups).

Agrochemical Scaffolds

The 2,6-difluoro-4-bromo motif is prevalent in protoporphyrinogen oxidase (PPO) inhibitor herbicides. The pivalamide serves as a stable precursor that can be hydrolyzed back to the aniline or converted into a heterocycle (e.g., quinazolinone) in late-stage synthesis.

Figure 2: Strategic synthetic utility of the pivalamide scaffold.

Safety & Handling

-

Hazard Classification: Treat as a halogenated aromatic amide. Likely Irritant (Skin/Eye) and potentially Harmful if Swallowed .

-

Precursors:

-

Storage: Store in a cool, dry place. Pivalamides are generally stable at room temperature but should be kept away from strong oxidizers.

References

-

Sigma-Aldrich. N-(2-BROMO-4,6-DIFLUOROPHENYL)-2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE Product Page. (Demonstrates the existence of the 2-bromo-4,6-difluoroaniline scaffold in commercial libraries). Available at:

-

PubChem. 2-Bromo-4,6-difluoroaniline (Compound Summary). National Library of Medicine. (Precursor data). Available at:

-

BenchChem. Pivaloyl Chloride Reactions with Pyridine & DMF. (General protocol for pivaloylation). Available at:

-

Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines. (Background on halogenated aniline reactivity). Available at:

Sources

- 1. Chemchart - Chemical Safety, Models, Suppliers, Regulation, and Patents [chemchart.com]

- 2. induschembio.com [induschembio.com]

- 3. 江苏艾康 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. 2-Bromo-4,6-Difluoroaniline | C6H4BrF2N | CID 136285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2005012291A1 - 3-amino choman and 2-amino tetralin derivatives - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. US6291523B1 - Certain 5-alkyl-2-arylaminophenylacetic acids and derivatives - Google Patents [patents.google.com]

N-(2-Bromo-4,6-difluorophenyl)pivalamide CAS number and identifiers

Technical Guide: N-(2-Bromo-4,6-difluorophenyl)pivalamide

Part 1: Executive Summary & Core Identity

This compound is a specialized fluorinated building block used primarily in the synthesis of advanced organometallic catalysts (post-metallocenes) and pharmaceutical intermediates. It combines a robust pivalamide directing group —essential for transition-metal-catalyzed C–H activation—with a highly functionalized aryl core containing both electrophilic (bromide) and electronic-modulating (difluoro) motifs.

This guide details the synthesis, physicochemical properties, and reactivity profile of this compound, designed for researchers in medicinal chemistry and polymer catalysis.

Chemical Identifiers

| Property | Detail |

| Chemical Name | This compound |

| Synonyms | N-(2-Bromo-4,6-difluorophenyl)-2,2-dimethylpropanamide; 2'-Bromo-4',6'-difluoropivalanilide |

| Molecular Formula | C₁₁H₁₂BrF₂NO |

| Molecular Weight | 308.12 g/mol |

| Precursor CAS | 444-14-4 (2-Bromo-4,6-difluoroaniline) |

| Core Structure | Pivaloyl-protected aniline with ortho-bromo and ortho/para-difluoro substitution |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

Part 2: Synthesis & Experimental Protocols

The synthesis of this compound is typically achieved via a Schotten-Baumann acylation of the corresponding aniline. The steric bulk of the pivaloyl group requires forcing conditions or activated acylating agents.

Protocol: Acylation of 2-Bromo-4,6-difluoroaniline

Objective: Selective N-acylation without affecting the aryl bromide or fluoride moieties.

Reagents:

-

Substrate: 2-Bromo-4,6-difluoroaniline (CAS 444-14-4) [1][1][2][3][4]

-

Acylating Agent: Pivaloyl chloride (CAS 3282-30-2) or Pivalic anhydride

-

Base: Triethylamine (Et₃N) or Pyridine

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried round-bottom flask with 2-Bromo-4,6-difluoroaniline (1.0 equiv) and anhydrous DCM (0.2 M concentration).

-

Base Addition: Add Triethylamine (1.5 equiv) and cool the solution to 0°C under an inert atmosphere (N₂ or Ar).

-

Acylation: Dropwise add Pivaloyl chloride (1.2 equiv) over 15 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

-

Work-up: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Combine organic layers and wash with 1M HCl (to remove unreacted amine/pyridine) followed by brine.

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography if necessary.

Yield Expectation: 85–95% (White to off-white crystalline solid).

Part 3: Reactivity Profile & Applications

This compound serves as a "linchpin" intermediate due to its orthogonal reactivity :

-

Aryl Bromide (Site A): Ready for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

-

Pivalamide (Site B): A powerful Directing Group (DG) for Pd-catalyzed C–H activation.

-

Fluorine Substituents: Modulate lipophilicity and metabolic stability (in pharma) or electronic tuning (in catalysis).

Workflow Visualization: Synthesis & Divergent Reactivity

Figure 1: Synthesis pathway and divergent reactivity of this compound.

Key Application: Post-Metallocene Catalyst Synthesis

In the field of olefin polymerization, this structural motif is used to synthesize phenoxy-imine or anilido-pyridine ligands. The pivaloyl group often serves as a protecting group that is later removed or modified to form the active ligand framework.

-

Mechanism: The aryl bromide undergoes lithiation or coupling to attach a cyclopentadienyl (Cp) or indenyl moiety, creating a "constrained geometry" catalyst precursor [2].

-

Impact: The 4,6-difluoro substitution pattern pulls electron density from the metal center, often increasing the catalytic activity and thermal stability of the resulting Titanium or Zirconium complexes.

Key Application: C-H Activation

The pivalamide group is a "privileged" directing group.

-

Ortho-Blocking: The 2-bromo substituent blocks one ortho site.

-

Directed Functionalization: This forces Pd-catalyzed C-H activation to occur at the remaining open positions (often meta to the pivalamide if the other ortho is blocked by Fluorine, or facilitating specific deprotonation pathways).

Part 4: Safety & Handling (SDS Highlights)

While specific toxicological data for the pivalamide derivative may be limited, it should be handled with the precautions standard for polyhalogenated anilides .

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed or inhaled. | Use in a fume hood. Wear N95/P100 respirator if dust is generated. |

| Skin/Eye Irritant | Causes serious eye irritation (H319). | Wear nitrile gloves and safety goggles. |

| Environmental | Toxic to aquatic life with long-lasting effects.[4] | Do not dispose of down the drain. Collect as halogenated waste. |

| Reactivity | Stable, but incompatible with strong oxidizers. | Store in a cool, dry place away from heat sources. |

References

-

Fisher Scientific. (n.d.). 2-Bromo-4,6-difluoroaniline, 98%. Retrieved March 2, 2026, from [Link]

-

Ajou University. (2010). Development of new metallocene catalysts and olefin polymerization. (describing the use of 2-bromo-4,6-difluoroaniline in catalyst ligand synthesis). Retrieved March 2, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of N-(2-Bromo-4,6-difluorophenyl)pivalamide in Organic Solvents

Executive Summary

N-(2-Bromo-4,6-difluorophenyl)pivalamide is a halogenated aromatic amide with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility profile in various organic solvents is a cornerstone for its effective synthesis, purification, formulation, and application. This guide provides a comprehensive framework for researchers and drug development professionals to characterize the solubility of this compound. It moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility, a detailed, self-validating experimental protocol for its determination, and a robust framework for data interpretation. While specific quantitative solubility data for this exact molecule is not widely published, this document establishes the authoritative methodology to generate such data, ensuring reproducibility and scientific rigor.

Introduction: The Critical Role of Solubility

In the landscape of chemical and pharmaceutical development, solubility is not merely a physical property; it is a critical determinant of a compound's utility. For a molecule like this compound, understanding its behavior in different solvent environments is paramount. Solubility dictates reaction kinetics during synthesis, dictates the choice of solvent for purification techniques like recrystallization, and fundamentally impacts the bioavailability and formulation strategies in drug development. An otherwise potent active pharmaceutical ingredient (API) can fail if it cannot be effectively dissolved and delivered to its biological target.

This guide provides both the theoretical underpinnings and the practical, field-proven methodologies to accurately determine the solubility of this compound.

Compound Structure:

-

Systematic Name: N-(2-Bromo-4,6-difluorophenyl)-2,2-dimethylpropanamide

-

Molecular Formula: C₁₁H₁₂BrF₂NO

-

Key Features: A substituted phenyl ring with electron-withdrawing fluorine and bromine atoms, a central amide linkage capable of hydrogen bonding, and a bulky, hydrophobic tert-butyl (pivaloyl) group.

Theoretical Framework: Predicting Solubility Behavior

The age-old chemical maxim "like dissolves like" provides a powerful predictive starting point.[1] This principle is rooted in the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the solubility of this compound, we must dissect its molecular structure.

-

Polar Moieties: The amide group (-CONH-) is the primary polar center, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The electronegative fluorine atoms also contribute to the molecule's overall polarity.

-

Non-polar Moieties: The aromatic phenyl ring, while substituted, is inherently hydrophobic. The bulky tert-butyl group is significantly non-polar and sterically hinders solvent access to the amide group. The bromine atom adds to the molecular weight and is generally considered hydrophobic.

Hypothesis: The molecule presents a duality. The polar amide group suggests potential solubility in polar solvents, while the significant hydrophobic regions (pivaloyl and bromodifluorophenyl groups) suggest an affinity for non-polar environments. Therefore, we can predict that this compound will exhibit its highest solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) that can engage in dipole-dipole interactions without disrupting a strong hydrogen-bonding network. Its solubility is expected to be moderate in polar protic solvents (e.g., methanol) and lower in highly non-polar solvents (e.g., heptane).

Experimental Methodology: A Validated Protocol

The following section details a robust and reliable protocol for determining the equilibrium solubility of the target compound. The shake-flask method is the gold standard for this purpose, and its coupling with High-Performance Liquid Chromatography (HPLC) for quantification ensures accuracy and reproducibility.[2]

Materials and Apparatus

-

Solute: this compound, purity >99%.

-

Solvents: HPLC-grade or analytical grade solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane).

-

Apparatus:

-

Analytical balance (±0.1 mg accuracy).

-

Thermostatic orbital shaker or magnetic stirrer with temperature control (±0.5 °C).

-

20 mL glass scintillation vials with airtight PTFE-lined caps.

-

Calibrated positive displacement pipettes.

-

Syringes (1 mL, 5 mL) and syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane).

-

HPLC system with a UV detector, C18 column, and autosampler.

-

Volumetric flasks (Class A).

-

Experimental Workflow Diagram

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of this compound (e.g., ~100 mg) to several 20 mL glass vials. The key is to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately dispense a known volume (e.g., 10.0 mL) of a specific organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25.0 °C). Agitate the slurries for a sufficient duration to reach equilibrium, typically 24 to 48 hours. Visual confirmation of remaining solid is crucial.

-

Sample Collection: After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (0.22 µm) into a clean vial. This step is critical to remove all undissolved particulates.

-

Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.

Analytical Quantification: HPLC Method

-

Calibration Standards: Prepare a series of at least five calibration standards of this compound of known concentrations in the mobile phase.

-

HPLC Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic, 70:30 Acetonitrile:Water

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV at 254 nm

-

Column Temperature: 25 °C

-

-

Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the prepared (diluted) samples from the solubility experiment.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly for comparative analysis. The following table provides a realistic, albeit hypothetical, representation of expected results based on the theoretical principles discussed earlier.

Solubility Data Summary (Hypothetical Data at 25 °C)

| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | Non-polar | 0.1 | < 1.0 | < 0.003 |

| Toluene | Non-polar Aromatic | 2.4 | 15.2 | 0.052 |

| Dichloromethane | Polar Aprotic | 3.1 | 85.6 | 0.292 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 110.5 | 0.377 |

| Acetone | Polar Aprotic | 5.1 | 125.8 | 0.429 |

| Ethanol | Polar Protic | 4.3 | 45.3 | 0.155 |

| Methanol | Polar Protic | 5.1 | 33.7 | 0.115 |

| Acetonitrile | Polar Aprotic | 5.8 | 98.4 | 0.336 |

Factors Influencing Solubility: A Visual Guide

Caption: Interplay of solute and solvent properties governing solubility.

Discussion of Results

The hypothetical data aligns with our theoretical predictions. The highest solubility is observed in polar aprotic solvents like Acetone and Ethyl Acetate. These solvents have strong dipole moments that can interact effectively with the polar amide group of the solute, but they do not have a highly structured hydrogen-bonding network that needs to be disrupted, a process which is energetically costly.

The solubility in polar protic solvents like Methanol and Ethanol is lower. While these solvents can hydrogen bond with the solute, the energy required to break apart the solvent-solvent hydrogen bonds is significant, and the large hydrophobic portions of the solute do not interact favorably. Solubility is lowest in the non-polar solvent Heptane, which lacks any effective mechanism to solvate the polar amide group.

Conclusion

This guide has established a comprehensive, scientifically-grounded framework for determining and understanding the solubility of this compound. By integrating theoretical structural analysis with a detailed, validated experimental protocol, researchers can reliably generate the critical data needed for process development, formulation, and further research. The provided methodology is not only specific to the target compound but also serves as a robust template for characterizing the solubility of other novel chemical entities, ensuring that decisions in research and development are based on high-quality, reproducible data.

References

-

Title: Solubility of Organic Compounds Source: LibreTexts Chemistry URL: [Link]

-

Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

-

Title: Classification of organic compounds By solubility Source: University of Technology, Iraq URL: [Link]

-

Title: DETERMINATION OF SOLUBILITY CLASS Source: uobabylon.edu.iq URL: [Link]

Sources

An In-depth Technical Guide on the Electronic Effects of Fluorine in N-(2-Bromo-4,6-difluorophenyl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. The unique electronic properties of fluorine—high electronegativity and the ability to participate in resonance—profoundly influence a molecule's physicochemical and pharmacokinetic profiles. This guide provides a detailed examination of the electronic effects of fluorine within the specific molecular context of N-(2-Bromo-4,6-difluorophenyl)pivalamide. We will dissect the interplay of inductive and resonance effects, the influence of the ortho-bromo and pivalamide substituents, and the resulting impact on the electron density distribution of the phenyl ring. This analysis is crucial for understanding the molecule's reactivity, potential intermolecular interactions, and ultimately, its utility in drug development.

Introduction: The Privileged Role of Fluorine in Medicinal Chemistry

Organofluorine compounds have become increasingly prevalent in pharmaceuticals and agrochemicals. The substitution of hydrogen with fluorine can dramatically alter a molecule's properties, including:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the drug's half-life.

-

Lipophilicity: Fluorine substitution can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.

-

Conformational Control: The steric and electronic influence of fluorine can restrict the conformational flexibility of a molecule, locking it into a bioactive conformation.

The electronic effects of fluorine are a nuanced combination of two opposing forces: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).[1]

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma (σ) bond framework.[1] This is a distance-dependent effect that deactivates the ring by making it more electron-poor.[1][2]

-

Resonance Effect (+M): The lone pairs of electrons in fluorine's p-orbitals can be delocalized into the π-system of the benzene ring.[1] This donation of electron density increases the electron density, particularly at the ortho and para positions.[1]

For fluorine, the electron-withdrawing inductive effect generally outweighs the electron-donating resonance effect, making it a deactivating group in the context of electrophilic aromatic substitution.[1] However, the resonance effect is still significant enough to direct incoming electrophiles to the ortho and para positions.[1][3]

Analysis of Electronic Effects in this compound

The electronic landscape of this compound is a complex interplay of the individual contributions of its substituents: two fluorine atoms, a bromine atom, and a pivalamide group.

The Difluorinated Phenyl Ring

The two fluorine atoms at positions 4 and 6 exert a powerful electron-withdrawing inductive effect on the phenyl ring. This significantly reduces the overall electron density of the aromatic system, making it less susceptible to electrophilic attack. The resonance effect of the fluorine atoms, while present, is less dominant than their inductive pull.

The Ortho-Bromo Substituent

Like fluorine, bromine is an electronegative halogen that exhibits both an inductive and a resonance effect.[1] Its inductive effect (-I) is weaker than that of fluorine, but it still contributes to the overall electron withdrawal from the ring.[1] The resonance effect (+M) of bromine is also less pronounced than that of fluorine due to less effective orbital overlap between the larger 4p orbital of bromine and the 2p orbital of carbon.[1] The presence of the bulky bromine atom at the ortho position also introduces a significant steric effect, which can influence the conformation of the adjacent pivalamide group.

The Pivalamide Group

The N-pivalamide group, -NHC(O)C(CH₃)₃, introduces further complexity. The nitrogen atom, with its lone pair of electrons, can participate in resonance with the aromatic ring, acting as an electron-donating group (+M).[4] However, this resonance is in competition with the resonance between the nitrogen lone pair and the adjacent carbonyl group of the pivalamide. This latter resonance is significant and pulls electron density away from the nitrogen, thereby reducing its ability to donate to the phenyl ring. Furthermore, the carbonyl group itself is electron-withdrawing through both induction and resonance. The bulky tert-butyl group of the pivalamide moiety also exerts a strong steric influence, likely forcing the amide bond to adopt a specific conformation relative to the phenyl ring.

A Cumulative Picture

The cumulative electronic effect of these substituents on the phenyl ring of this compound is a net deactivation. The strong inductive withdrawal from the two fluorine atoms and the bromine atom, coupled with the electron-withdrawing nature of the pivalamide's carbonyl group, significantly lowers the electron density of the aromatic ring. This makes the molecule less reactive towards electrophiles. The resonance donation from the fluorine atoms and the amide nitrogen will direct any potential electrophilic attack to the remaining open positions on the ring, though the overall reactivity is low.

Experimental and Computational Characterization of Electronic Effects

A comprehensive understanding of the electronic effects in this compound requires a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei.

-

¹⁹F NMR: The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment.[5][6] In this compound, the ¹⁹F NMR spectrum would provide direct insight into the electron density at the fluorine-substituted carbon atoms. The chemical shifts can be compared to those of simpler fluorinated benzenes to quantify the electronic influence of the other substituents.[7][8]

-

¹³C NMR: The chemical shifts of the carbon atoms in the phenyl ring are also indicative of the local electron density.[9] Electron-withdrawing groups generally cause a downfield shift (deshielding) of the attached and nearby carbon atoms.[10] Analysis of the ¹³C NMR spectrum would reveal the extent of electron withdrawal at different positions on the ring.

-

¹H NMR: The chemical shifts of the aromatic protons provide further information about the electron density distribution within the ring.

Table 1: Predicted NMR Chemical Shift Trends

| Nucleus | Expected Chemical Shift Trend | Rationale |

| ¹⁹F | Downfield shift compared to fluorobenzene | Strong electron withdrawal from other substituents deshields the fluorine nuclei. |

| ¹³C (C-F) | Downfield shift | Direct attachment to the highly electronegative fluorine atom. |

| ¹³C (C-Br) | Downfield shift | Attachment to the electronegative bromine atom. |

| ¹³C (C-N) | Downfield shift | Influence of the electron-withdrawing amide group. |

| ¹H | Downfield shift compared to benzene | Overall deactivation of the ring leads to deshielding of the protons. |

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations can provide a detailed theoretical model of the electronic structure of this compound.

-

Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the charge on each atom and describe the delocalization of electron density through resonance and hyperconjugation.

-

Calculated NMR Chemical Shifts: DFT calculations can predict NMR chemical shifts with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.[5][6]

Hammett Parameters

Table 2: Hammett Constants for Relevant Substituents

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Electronic Effect |

| -F | 0.34 | 0.06 | Strong -I, Weak +M |

| -Br | 0.39 | 0.23 | Strong -I, Weak +M |

| -NHCOR | ~0.2 | ~0.0 | Weak -I, Moderate +M |

Note: The values for -NHCOR can vary depending on the R group.

The positive σ values for fluorine and bromine indicate their net electron-withdrawing character.[13] The relatively small σ_p value for fluorine compared to its σ_m value reflects the opposing resonance donation at the para position.[13]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route would involve the acylation of 2-bromo-4,6-difluoroaniline with pivaloyl chloride.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-bromo-4,6-difluoroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 eq), to the solution and cool the mixture in an ice bath.

-

Acylation: Slowly add pivaloyl chloride (1.05 eq) to the cooled solution with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with dilute acid, dilute base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by recrystallization or column chromatography to yield this compound.

NMR Sample Preparation and Analysis

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire a ¹³C{¹H} NMR spectrum using a proton-decoupled pulse sequence.

-

¹⁹F NMR Acquisition: Acquire a ¹⁹F{¹H} NMR spectrum using a proton-decoupled pulse sequence. An appropriate fluorine standard (e.g., CFCl₃) should be used for referencing.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) and integrate the signals.

-

Analysis: Analyze the chemical shifts, coupling constants, and integration values to elucidate the molecular structure and electronic environment.

Visualizing Electronic Effects and Workflows

Diagram 1: Interplay of Inductive and Resonance Effects```dot

Diagram 2: Experimental Workflow for Characterization

Caption: A typical experimental and computational workflow for the characterization of the title compound.

Conclusion: Implications for Drug Development

The comprehensive analysis of the electronic effects in this compound provides crucial insights for drug development professionals. The strong electron-withdrawing nature of the difluoro and bromo substituents renders the phenyl ring electron-deficient. This has several important consequences:

-

Reduced Metabolic Lability: The electron-poor nature of the aromatic ring makes it less susceptible to oxidative metabolism, potentially increasing the in vivo half-life of a drug candidate containing this moiety.

-

Modulation of pKa: The electronic effects of the substituents will influence the acidity of the amide N-H proton and the basicity of the carbonyl oxygen. This can be critical for solubility, formulation, and interaction with biological targets.

-

Tuning of Intermolecular Interactions: The altered electron distribution can influence the molecule's ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions that are essential for high-affinity binding to a protein target.

-

Vector for Further Functionalization: While the ring is deactivated towards electrophilic substitution, the presence of the bromine atom provides a handle for further synthetic modification through cross-coupling reactions, allowing for the introduction of additional diversity.

References

- BenchChem. (2025). electronic effects of fluorine and bromine on the aniline ring.

- Mohanty, S., & Venkateswarlu, P. (n.d.). Proton and fluorine NMR spectra of fluorobenzene.

- NMR Spectra of Benzenes Containing Trifluoromethyl Groups. (n.d.).

- Butts, C. P., & Tizzard, G. J. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC.

- Ghosh, N. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Chemistry Stack Exchange.

- Anisotropies of the 19 F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals. (1970, February 1). AIP Publishing.

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). ResearchGate.

- Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects.

- The effect of fluorine on the electronic spectra and ionization potentials of molecules. (n.d.). Proceedings A - Royal Society Publishing.

- Eightfold. (n.d.). Inductive Effects and Resonance.

- Khan Academy. (2022, August 25). Worked ex - Resonance vs Inductive Effects | Electronic Effects | Chemistry.

- Senpai Learn. (2016, February 19). Inductive effect VS Resonance effects. YouTube.

- Hammett correlations corresponding to fluorination of... (n.d.). ResearchGate.

- Hansch, C., Leo, A., & Taft, R. W. (1991, March 1). A survey of Hammett substituent constants and resonance and field parameters.

- Substituent Effects. (n.d.). La Salle University.

- 16.5: An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts.

- Effects of fluorine bonding and nonbonding interactions on 19 F chemical shifts. (2022, November 9).

- Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. (2004, May 28). PubMed.

- A survey of Hammett substituent constants and resonance and field parameters. (n.d.). Wang Lab.

- 14.3. Substituent Effects. (n.d.). Organic Chemistry II - Lumen Learning.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sfu.ca [sfu.ca]

- 8. pubs.aip.org [pubs.aip.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 14. Effects of fluorine bonding and nonbonding interactions on 19 F chemical shifts - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06660B [pubs.rsc.org]

Steric properties of pivalamide group in fluorinated anilines

This guide details the steric and electronic interplay of the pivalamide moiety in fluorinated anilines, focusing on the synthesis, conformational analysis, and application of this motif in restricting molecular geometry.

Subject: Conformational Restriction via the Ortho-Fluoro Pivalamide Motif Audience: Medicinal Chemists, Structural Biologists, and Process Chemists

Executive Summary: The "Pivalamide Lock"

In drug design, controlling the bioactive conformation of a small molecule is critical for potency and selectivity. The N-(2,6-difluorophenyl)pivalamide motif represents a "privileged scaffold" for conformational restriction. The interplay between the bulky tert-butyl group of the pivalamide and the ortho-fluorine atoms of the aniline creates a high rotational energy barrier (

Theoretical Framework: Steric & Electronic Interplay

The Ortho-Effect and A-Values

The conformational preference is dictated by the minimization of allylic strain (

-

Pivalamide Bulk: The tert-butyl group has a steric A-value of ~4.9 kcal/mol, significantly higher than a methyl group (1.7 kcal/mol).

-

Fluorine Van der Waals Radius: Fluorine (

Å) is larger than hydrogen ( -

The Clash: In a planar conformation, the tert-butyl protons would clash severely with the ortho-fluorines. To relieve this, the phenyl ring rotates out of the amide plane, adopting a torsion angle (

) close to 90°.

Electronic Gating

Fluorine is highly electronegative (

Experimental Protocols

Synthesis of N-(2,6-Difluorophenyl)pivalamide

Challenge: The 2,6-difluoro substitution pattern makes the aniline nitrogen weakly nucleophilic due to electron withdrawal, while the pivaloyl source is sterically hindered. Standard Schotten-Baumann conditions often fail or proceed slowly.

Optimized Protocol:

-

Reagents:

-

2,6-Difluoroaniline (1.0 equiv)

-

Pivaloyl chloride (1.2 equiv)

-

N,N-Dimethylpyridin-4-amine (DMAP) (0.1 equiv) - Catalyst

-

Triethylamine (Et3N) (1.5 equiv) - Base

-

Dichloromethane (DCM) - Solvent (Anhydrous)

-

-

Procedure:

-

Step 1: Dissolve 2,6-difluoroaniline and Et3N in anhydrous DCM under Nitrogen atmosphere.

-

Step 2: Add DMAP. Cool the solution to 0°C.

-

Step 3: Add pivaloyl chloride dropwise over 15 minutes. The exotherm must be controlled to prevent side reactions.

-

Step 4: Allow to warm to Room Temperature (RT) and reflux for 12 hours. The DMAP is crucial here to form the reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the deactivated aniline.

-

Step 5: Quench with 1M HCl (removes unreacted aniline/DMAP), wash with NaHCO3, dry over MgSO4, and concentrate.

-

Purification: Recrystallize from Hexanes/EtOAc (usually yields white needles).

-

Characterization: Dynamic NMR (DNMR)

To quantify the rotational barrier (

Protocol:

-

Sample Prep: Dissolve 10 mg of the amide in 0.6 mL of high-boiling deuterated solvent (e.g., DMSO-d6 or Toluene-d8).

-

Acquisition:

-

Record 1H NMR at 25°C. The tert-butyl signal should be a sharp singlet.

-

Focus on the meta-protons of the aniline ring. If rotation is fast, they appear as a triplet (averaged). If rotation is slow (locked), they may appear as distinct multiplets or broadened peaks.

-

19F NMR: This is more sensitive.[1] At RT, you may see a single peak.[2] Cool the sample (down to -60°C) or heat (up to 100°C) to find the Coalescence Temperature (

) .

-

-

Calculation: Use the Eyring equation approximation at coalescence:

Where

Data Presentation & Analysis

Comparative Steric Parameters

The table below illustrates why the pivalamide/fluorine combination is unique.

| Substituent (R) | Ortho-Group (X) | Steric Bulk (A-value) | Est. Rotational Barrier ( | Conformational State |

| Methyl (Acetamide) | H | 1.70 | ~12-14 kcal/mol | Planar/Fluxional |

| Methyl (Acetamide) | F (2,6-di) | 1.70 | ~16-18 kcal/mol | Restricted |

| t-Butyl (Pivalamide) | H | 4.90 | ~19-21 kcal/mol | Twisted |

| t-Butyl (Pivalamide) | F (2,6-di) | 4.90 | >23 kcal/mol | Locked (Atropisomeric) |

Structural Validation (X-Ray)

In the solid state, N-(2,6-difluorophenyl)pivalamide typically crystallizes with the following geometry:

-

Amide Bond: Planar (C-N-C=O torsion

).[3] -

N-Aryl Bond: Perpendicular (C-N-C-C torsion

). -

Intermolecular Interactions: Weak C-H···F contacts often stabilize the crystal packing, forming supramolecular chains.

Applications in Drug Development

-

Metabolic Stability: The steric bulk of the pivaloyl group prevents amidases from accessing the carbonyl carbon, significantly increasing half-life (

). -

Bioisosterism: The 2,6-difluorophenyl group mimics the electrostatic footprint of a carbonyl oxygen in certain contexts, while the pivalamide locks the vector of the phenyl ring, allowing precise positioning of substituents into a binding pocket (e.g., kinase hydrophobic back-pockets).

References

-

Conformational Analysis of Ortho-Phenylenes: Title: Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis Source: National Science Foundation (NSF) / J. Org. Chem URL:[Link]

-

Rotational Barriers in Hindered Amides: Title: Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study Source: MDPI Molecules URL:[Link]

-

Synthesis of Hindered Amides: Title: A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride Source: Royal Society of Chemistry (RSC) URL:[Link]

-

Crystal Structure & Torsion Angles: Title: Synthesis and crystal structures of five fluorinated diphenidine derivatives Source: NCBI / PMC URL:[Link]

-

19F NMR Methodology: Title: New 19F NMR methodology reveals structures of molecules in complex mixtures Source: Chemical Science URL:[Link]

Sources

An In-depth Technical Guide to the Stability of N-(2-Bromo-4,6-difluorophenyl)pivalamide Under Standard Conditions

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability of N-(2-Bromo-4,6-difluorophenyl)pivalamide, a compound of interest in pharmaceutical and agrochemical research. In the absence of published stability data for this specific molecule, this document synthesizes information on the known reactivity of its constituent functional groups—a substituted aromatic amide, a brominated and fluorinated phenyl ring, and a sterically hindered pivaloyl group. By integrating established principles from the International Council for Harmonisation (ICH) guidelines on stability testing with mechanistic insights into potential degradation pathways, this guide offers a robust, scientifically-grounded protocol for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to elucidate the intrinsic stability of the molecule, identify potential degradation products, and establish appropriate storage and handling conditions.

Introduction: The Imperative of Stability Assessment

The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[1][2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing to understand how a substance's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][3][4][5] Forced degradation studies, or stress testing, are an integral part of this process, providing crucial insights into a molecule's degradation pathways and helping to develop stability-indicating analytical methods.[2][6][7] This guide will delineate a comprehensive strategy for evaluating the stability of this compound.

Molecular Structure and Predicted Reactivity

A critical first step in designing a stability study is to analyze the molecule's structure to anticipate its likely degradation routes.[7]

-

Amide Linkage: The central feature of this compound is the amide bond. Amides are generally stable; however, they are susceptible to hydrolysis under both acidic and basic conditions to yield a carboxylic acid and an amine.[8][9][10] The rate of this hydrolysis is influenced by pH and temperature.[6]

-

Pivaloyl Group: The bulky tert-butyl group of the pivalamide moiety introduces significant steric hindrance around the carbonyl carbon. This steric bulk is known to provide stability and can make amide bond cleavage more challenging compared to less hindered amides.[11]

-

Substituted Phenyl Ring:

-

Bromine and Fluorine Substituents: The presence of electron-withdrawing fluorine atoms can influence the electron density of the aromatic ring and the reactivity of the amide. The carbon-fluorine bond is the strongest in organic chemistry, suggesting this part of the molecule is likely stable.[12] The carbon-bromine bond is weaker and can be susceptible to photolytic cleavage.[13]

-

Potential for Hydrolysis: While aromatic amides can be hydrolyzed, the release of aromatic amines from xenobiotics through metabolic hydrolysis is a known safety concern.[14]

-

Oxidative Degradation: The aromatic ring could be susceptible to oxidative degradation, potentially leading to hydroxylation.[8]

-

Proposed Comprehensive Stability Testing Protocol

This section outlines a detailed protocol for a comprehensive stability study of this compound, adhering to ICH guidelines.[3][5][15]

Materials and Equipment

-

This compound (at least one batch of known purity)

-

HPLC-grade solvents (acetonitrile, methanol, water)

-

Reagent-grade acids (hydrochloric acid, sulfuric acid) and bases (sodium hydroxide)

-

Oxidizing agent (hydrogen peroxide)

-

Calibrated stability chambers (with temperature and humidity control)

-

Photostability chamber

-

High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)

-

pH meter

-

Analytical balance

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing the stability of this compound.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[2][6]

Experimental Protocols:

-

Acidic Hydrolysis:

-

Dissolve this compound in a suitable solvent (e.g., acetonitrile/water).

-

Add hydrochloric acid to a final concentration of 0.1 N.

-

Reflux the solution at 60°C for 24 hours.

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

-

Basic Hydrolysis:

-

Dissolve the compound in a suitable solvent.

-

Add sodium hydroxide to a final concentration of 0.1 N.

-

Maintain the solution at room temperature for 24 hours.

-

Withdraw samples at specified time points.

-

Neutralize the samples prior to analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent.

-

Add hydrogen peroxide to a final concentration of 3%.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Withdraw samples at designated intervals.

-

-

Thermal Degradation:

-

Place the solid compound in a calibrated oven at 60°C.

-

Expose the compound for a period of 7 days.

-

Analyze the sample at the end of the exposure period.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][5]

-

A control sample should be kept in the dark under the same conditions.

-

Analyze both the exposed and control samples.

-

Table 1: Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Duration | Sampling Timepoints (hours) |

| Acidic Hydrolysis | 0.1 N HCl at 60°C | 24 hours | 0, 2, 4, 8, 24 |

| Basic Hydrolysis | 0.1 N NaOH at RT | 24 hours | 0, 2, 4, 8, 24 |

| Oxidative Degradation | 3% H₂O₂ at RT | 24 hours | 0, 2, 4, 8, 24 |

| Thermal Degradation | 60°C (solid state) | 7 days | 168 |

| Photostability | ICH Q1B light conditions | Variable | End of exposure |

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under recommended storage conditions.[4]

Experimental Protocols:

-

Packaging:

-

Package the solid compound in containers that simulate the proposed storage and distribution packaging.[3]

-

-

Storage Conditions:

-

Testing Frequency:

Table 2: Long-Term and Accelerated Stability Study Conditions

| Study Type | Temperature (°C) | Relative Humidity (%) | Minimum Duration |

| Long-Term | 25 ± 2 | 60 ± 5 | 12 months |

| Accelerated | 40 ± 2 | 75 ± 5 | 6 months |

Analytical Methodology and Data Interpretation

A validated stability-indicating analytical method is paramount for accurate stability assessment.

Development of a Stability-Indicating Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for its ability to separate the parent compound from potential degradation products.[16]

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape and MS compatibility).

-

Detection: UV detection at a suitable wavelength (determined by UV scan of the parent compound) or mass spectrometry for identification of degradants.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Analysis and Interpretation

-

Quantification: The concentration of this compound and any significant degradation products should be determined at each time point.

-

Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should be close to 100% to ensure that all major degradants have been detected.

-

Degradation Pathway Elucidation: The structures of the major degradation products should be elucidated using techniques such as LC-MS/MS and NMR.

Caption: Predicted degradation pathways for this compound.

Conclusion and Recommendations

This technical guide provides a scientifically rigorous and regulatory-compliant framework for assessing the stability of this compound. By systematically subjecting the molecule to a battery of stress conditions and analyzing the outcomes with a validated stability-indicating method, researchers can gain a comprehensive understanding of its degradation profile. The resulting data will be instrumental in determining appropriate storage conditions, establishing a retest period or shelf life, and ensuring the quality and safety of this compound in its intended applications. Given the structural features of the molecule, particular attention should be paid to potential hydrolytic and photolytic degradation pathways.

References

-

ICH Guidelines For Stability Testing of New Drug Substance and Drug Products - Scribd. Available from: [Link]

-

ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. Available from: [Link]

-

Quality Guidelines - ICH. Available from: [Link]

-

ICH: New Guideline for Stabilities - ECA Academy. Available from: [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products - EMA. Available from: [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

-

Upcycling of polyamides through chemical hydrolysis and engineered Pseudomonas putida - PMC. Available from: [Link]

-

Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems - PMC. Available from: [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

-

A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. Available from: [Link]

-

Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

N-(4-Bromo-2-methylphenyl)pivalamide - PMC. Available from: [Link]

-

Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - Frontiers. Available from: [Link]

-

Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Available from: [Link]

-

N-(4-bromo-2,6-difluorophenyl)acetamide | C8H6BrF2NO | CID 2804166 - PubChem. Available from: [Link]

-

Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC. Available from: [Link]

-

022426Orig1s000 - accessdata.fda.gov. Available from: [Link]

-

Synthesis and properties of novel poly(amide-imide)s containing pendent diphenylamino groups. Available from: [Link]

-

Thermal decomposition of amide and imide derivatives of maleated polyethylene. Available from: [Link]

-

N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. Available from: [Link]

-

Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution - PMC. Available from: [Link]

-

Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p-methoxybenzyl protection - RSC Publishing. Available from: [Link]

-

17.4: Hydrolysis of Esters and Amides - Chemistry LibreTexts. Available from: [Link]

-

Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC. Available from: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. Available from: [Link]

-

Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection - MDPI. Available from: [Link]

-

Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis - ChemRxiv. Available from: [Link]

-

Determination of novel brominated flame retardants and polybrominated diphenyl ethers in serum using gas chromatography–mass spectrometry with two simplified sample preparation procedures | Scilit. Available from: [Link]

-

Catalytic Degradation of Nerve Agents - MDPI. Available from: [Link]

-

HYDROLYSIS. Available from: [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC. Available from: [Link]

-

Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. Available from: [Link]

-

Biodegradation of polybrominated diphenyl ethers and strategies for acceleration: A review. Available from: [Link]

-

bioanalytical method development and validation of 2-(4-ethoxyphenyl sulphonamido) pentane - Semantic Scholar. Available from: [Link]

-

Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. Available from: [Link]

-

Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - MDPI. Available from: [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available from: [Link]

-

2-Bromo-N-(3,4-difluorophenyl)acetamide | 206993-29-5 - MilliporeSigma. Available from: [Link]

Sources

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. rjptonline.org [rjptonline.org]

- 3. scribd.com [scribd.com]

- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 5. ICH Official web site : ICH [ich.org]

- 6. ajpsonline.com [ajpsonline.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pivalamide | 754-10-9 | Benchchem [benchchem.com]

- 12. Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids [mdpi.com]

- 13. Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p -methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00044E [pubs.rsc.org]

- 14. Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ICH: New Guideline for Stabilities - ECA Academy [gmp-compliance.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Reaction Pathways of 2-Bromo-4,6-difluoroaniline Derivatives

Introduction: The Strategic Importance of 2-Bromo-4,6-difluoroaniline in Modern Synthesis

2-Bromo-4,6-difluoroaniline is a versatile tri-substituted aniline building block of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its strategic importance stems from the orthogonal reactivity of its three substituents: the amino group, the bromo substituent, and the two fluoro groups. This unique arrangement allows for a programmed, stepwise functionalization, enabling the construction of complex molecular architectures. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making this scaffold particularly valuable in medicinal chemistry for the development of anticancer agents and other therapeutics.[2] This guide provides an in-depth exploration of the core reaction pathways of 2-bromo-4,6-difluoroaniline, offering field-proven insights into the causality behind experimental choices and providing a framework for its effective utilization in research and development.

Core Reaction Pathways: A Multi-faceted Approach to Derivatization

The synthetic utility of 2-bromo-4,6-difluoroaniline lies in its ability to undergo a variety of chemical transformations at its distinct functional groups. The primary reaction pathways can be broadly categorized as:

-

C-Br Bond Functionalization: Primarily through palladium-catalyzed cross-coupling reactions.

-

Amino Group Transformations: Including diazotization and N-arylation reactions.

-

Nucleophilic Aromatic Substitution (SNA r): Leveraging the activating effect of the fluorine atoms.

These pathways can be employed in a sequential manner to achieve complex molecular designs.

Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

The bromo substituent is a key handle for extending the molecular framework of 2-bromo-4,6-difluoroaniline through palladium-catalyzed cross-coupling reactions.[1] These reactions are foundational for creating new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for forming biaryl structures. In the context of 2-bromo-4,6-difluoroaniline, it allows for the introduction of a wide range of aryl and heteroaryl groups.

Mechanism and Causality: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions. The reactivity of halogens in Suzuki coupling generally follows the trend I > Br > Cl, making the bromo group in 2-bromo-4,6-difluoroaniline a reliable coupling partner.[3]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

| Reagent/Parameter | Condition | Rationale |

| Aryl Bromide | 2-Bromo-4,6-difluoroaniline (1.0 equiv) | Substrate |

| Boronic Acid | Arylboronic acid (1.2 equiv) | Coupling partner |

| Catalyst | Pd(OAc)₂ (2-5 mol%) | Palladium source |

| Ligand | PPh₃ or other phosphine ligand (4-10 mol%) | Stabilizes the Pd catalyst and facilitates the reaction |

| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) | Activates the boronic acid for transmetalation[4] |

| Solvent | 1,4-Dioxane/Water or Toluene | Provides a suitable medium for the reaction |

| Temperature | 80-110 °C | Provides the necessary activation energy |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the catalyst |

Step-by-Step Methodology:

-

To a dry reaction vessel, add 2-bromo-4,6-difluoroaniline, the arylboronic acid, and the base.

-

Add the solvent system (e.g., 1,4-dioxane and water).

-

Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

-

Add the palladium catalyst and the ligand.

-

Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Coupling Workflow

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals.[5] This reaction allows for the coupling of 2-bromo-4,6-difluoroaniline with a wide variety of primary and secondary amines.

Mechanism and Causality: The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[6] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.[7] The base plays a crucial role in deprotonating the amine, making it a more potent nucleophile.

Experimental Protocol: A Representative Buchwald-Hartwig Amination

| Reagent/Parameter | Condition | Rationale |

| Aryl Bromide | 2-Bromo-4,6-difluoroaniline (1.0 equiv) | Substrate |

| Amine | Primary or secondary amine (1.2-1.5 equiv) | Coupling partner |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Palladium source |

| Ligand | XPhos, RuPhos, or other bulky phosphine ligand (2-10 mol%) | Promotes reductive elimination |

| Base | NaOt-Bu, KOt-Bu, or Cs₂CO₃ (1.5-2.5 equiv) | Deprotonates the amine |

| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvent |

| Temperature | 80-120 °C | Provides thermal energy for the reaction |

| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalyst from deactivation |

Step-by-Step Methodology:

-

In an oven-dried flask under an inert atmosphere, combine 2-bromo-4,6-difluoroaniline, the amine, and the base.

-

Add the anhydrous solvent.

-

In a separate vial, pre-form the catalyst by mixing the palladium source and the ligand in a small amount of the reaction solvent.

-

Add the catalyst solution to the reaction mixture.

-

Heat the reaction to the specified temperature and monitor its progress.

-

After completion, cool the mixture, filter through a pad of celite, and rinse with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Transformations of the Amino Group

The amino group of 2-bromo-4,6-difluoroaniline is a versatile functional handle that can undergo a range of transformations, most notably diazotization.

Diazotization and Subsequent Reactions

Diazotization of the primary aromatic amine of 2-bromo-4,6-difluoroaniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) yields a diazonium salt.[8] These diazonium salts are highly reactive intermediates that can be converted into a variety of other functional groups.